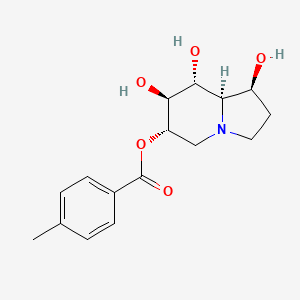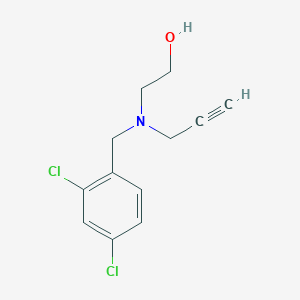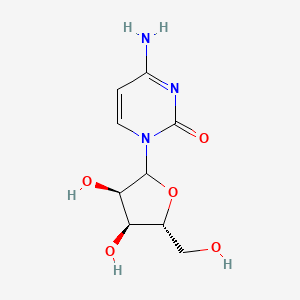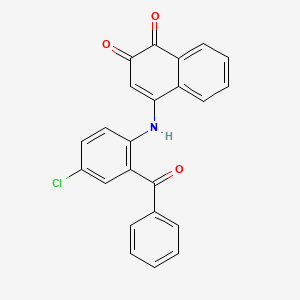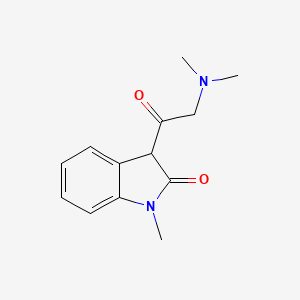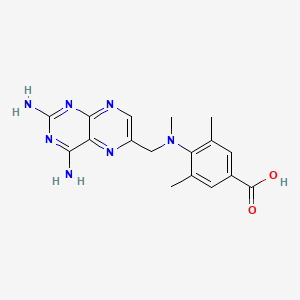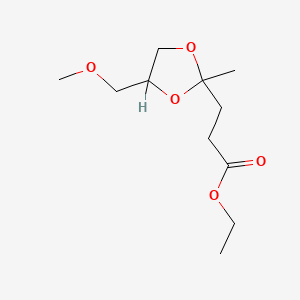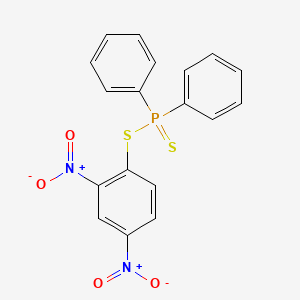
2,4-Dinitrophenyl diphenylphosphinodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitrophenyl diphenylphosphinodithioate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring, along with a diphenylphosphinodithioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl diphenylphosphinodithioate typically involves the reaction of 2,4-dinitrophenol with diphenylphosphinodithioic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,4-Dinitrophenyl diphenylphosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, diamino derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,4-Dinitrophenyl diphenylphosphinodithioate has several scientific research applications, including:
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other specialized compounds.
作用机制
The mechanism of action of 2,4-Dinitrophenyl diphenylphosphinodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The presence of nitro groups and the diphenylphosphinodithioate moiety contribute to its reactivity and ability to modulate biochemical pathways.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the diphenylphosphinodithioate moiety.
Diphenylphosphinodithioic acid: Shares the diphenylphosphinodithioate structure but without the dinitrophenyl groups.
Uniqueness
2,4-Dinitrophenyl diphenylphosphinodithioate is unique due to the combination of dinitrophenyl and diphenylphosphinodithioate functionalities, which impart distinct chemical and biological properties
属性
CAS 编号 |
7659-22-5 |
|---|---|
分子式 |
C18H13N2O4PS2 |
分子量 |
416.4 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl)sulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H13N2O4PS2/c21-19(22)14-11-12-18(17(13-14)20(23)24)27-25(26,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
InChI 键 |
SYVHTNABWLPMHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)

